2-(4-Methoxyphenyl)propanal

Physical Chemistry Formulation Stability Process Safety

2-(4-Methoxyphenyl)propanal (CAS 5405-83-4), also known as p-methoxyhydratropaldehyde, is a para-methoxy-substituted 2-arylpropanal with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. This aromatic aldehyde features a chiral center at the α-carbon adjacent to the aldehyde group, a structural motif that distinguishes it from linear 3-arylpropanal isomers and enables its use as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance compounds.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 5405-83-4
Cat. No. B1360417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)propanal
CAS5405-83-4
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC(C=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C10H12O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3
InChIKeyJDZPCXLQZLJIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)propanal CAS 5405-83-4: A Strategic 2-Arylpropanal Building Block for Fragrance and Pharmaceutical Synthesis


2-(4-Methoxyphenyl)propanal (CAS 5405-83-4), also known as p-methoxyhydratropaldehyde, is a para-methoxy-substituted 2-arylpropanal with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This aromatic aldehyde features a chiral center at the α-carbon adjacent to the aldehyde group, a structural motif that distinguishes it from linear 3-arylpropanal isomers and enables its use as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and fragrance compounds [1].

Why 2-(4-Methoxyphenyl)propanal Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs in Critical Applications


Substituting 2-(4-Methoxyphenyl)propanal with a generic 2-arylpropanal such as 2-phenylpropanal or a positional isomer like 3-(4-methoxyphenyl)propanal introduces significant changes in volatility, lipophilicity, and electronic character that can alter formulation stability, synthetic yield, and enantioselectivity in catalytic processes [1]. The para-methoxy group confers a distinct electron-donating effect that influences the reversibility of platinum-alkyl intermediates in asymmetric hydroformylation, a reaction central to the production of enantiopure pharmaceutical intermediates [1]. Furthermore, the compound is frequently misidentified as Canthoxal (CAS 5462-06-6), a structurally distinct 3-aryl-2-methylpropanal with a different molecular formula (C11H14O2) and odor profile, underscoring the critical need for precise chemical identity verification in procurement [2].

Quantitative Differentiation of 2-(4-Methoxyphenyl)propanal: Head-to-Head Comparisons with Structural Analogs


Volatility and Handling: Reduced Vapor Pressure and Elevated Boiling Point Compared to Unsubstituted 2-Phenylpropanal

2-(4-Methoxyphenyl)propanal exhibits significantly lower volatility than the unsubstituted analog 2-phenylpropanal. Its vapor pressure is 0.0141 mmHg at 25°C, compared to 0.27-0.30 mmHg for 2-phenylpropanal—a reduction of approximately 95% [1]. Correspondingly, its boiling point is 257.9°C at 760 mmHg, substantially higher than the 202.3-203.5°C range reported for 2-phenylpropanal . This reduced volatility minimizes evaporative loss during long-term storage and high-temperature synthetic processes, while also reducing inhalation exposure risk in industrial handling.

Physical Chemistry Formulation Stability Process Safety

Lipophilicity and Hydrogen Bonding: Distinct Partition Coefficient and Acceptor Profile Versus 2-Phenylpropanal

The para-methoxy substituent alters both lipophilicity and hydrogen bonding capacity relative to the unsubstituted analog. 2-(4-Methoxyphenyl)propanal has an XLogP3 value of 1.9, compared to 2.126 for 2-phenylpropanal—a reduction of approximately 0.23 log units, indicating moderately lower lipophilicity [1]. Additionally, the methoxy oxygen increases the hydrogen bond acceptor count from 1 (in 2-phenylpropanal) to 2, while both compounds have zero hydrogen bond donors . These differences impact solubility in aqueous and organic phases, as well as predicted membrane permeability in pharmaceutical intermediate applications.

ADME Prediction Drug Design Solubility

Synthetic Utility: High-Yield Access to NSAID Intermediates via 2-Arylpropanal Scaffold

2-(4-Methoxyphenyl)propanal belongs to the 2-arylpropanal class, which serves as a direct precursor to 2-arylpropionic acids (profens)—a major class of non-steroidal anti-inflammatory drugs (NSAIDs) including ibuprofen and naproxen [1]. A one-pot metathesis-hydroformylation procedure enables the synthesis of 2-arylpropanals from renewable 1-propenylbenzenes in overall yields of 85-90% at low catalyst loadings, demonstrating the synthetic accessibility of this scaffold [2]. In contrast, the isomeric 3-(4-methoxyphenyl)propanal lacks the α-chiral center required for profen synthesis and therefore cannot serve as a direct intermediate for this pharmaceutical class .

Organic Synthesis Pharmaceutical Intermediates Catalysis

Electronic Substituent Effect: Electron-Donating Para-Methoxy Group Modulates Enantioselectivity in Asymmetric Catalysis

In the asymmetric hydroformylation of 4-substituted styrenes to yield chiral 2-arylpropanals, the electronic nature of the para substituent directly influences enantioselectivity and the reversal temperature at which the preferred enantiomer switches from S to R [1]. The para-methoxy group (σp = -0.27) is strongly electron-donating, in contrast to electron-withdrawing substituents such as -CF3 (σp = +0.54) or unsubstituted hydrogen (σp = 0.00). This electronic modulation affects the stability of platinum-branched alkyl intermediates, enabling tunable stereochemical outcomes in the production of enantiopure pharmaceutical precursors [1].

Asymmetric Synthesis Catalysis Enantioselectivity

Optimal Use Cases for 2-(4-Methoxyphenyl)propanal Based on Quantified Differentiation


Fragrance Formulations Requiring Low Volatility and Sustained Scent Release

With a vapor pressure of 0.0141 mmHg at 25°C—approximately 95% lower than unsubstituted 2-phenylpropanal—2-(4-methoxyphenyl)propanal is ideally suited for fragrance applications where prolonged scent duration and minimal evaporative loss are critical design parameters [1]. Its sweet, floral odor with anisic and fruity undertones makes it a valuable component in fine perfumery and personal care products requiring controlled release profiles .

Pharmaceutical Intermediate for Profen-Class NSAID Synthesis

As a 2-arylpropanal, this compound serves as a direct precursor to 2-arylpropionic acids (profens) such as ibuprofen and naproxen, via oxidation or biocatalytic dynamic kinetic resolution [1]. The chiral center at the α-carbon is essential for generating enantiopure active pharmaceutical ingredients (APIs), a synthetic route inaccessible using the positional isomer 3-(4-methoxyphenyl)propanal .

Asymmetric Catalysis Studies Exploiting Electron-Donating Substituent Effects

The strong electron-donating para-methoxy group (σp = -0.27) makes 2-(4-methoxyphenyl)propanal an ideal substrate for investigating substituent effects on enantioselectivity in asymmetric hydroformylation and related catalytic transformations . Its distinct electronic profile relative to unsubstituted or electron-withdrawing analogs enables tunable stereochemical outcomes in the synthesis of chiral pharmaceutical intermediates .

Structure-Odor Relationship Studies and Fragrance Analog Development

The quantifiable differences in lipophilicity (XLogP3 = 1.9 vs. 2.126 for 2-phenylpropanal) and hydrogen bond acceptor count (2 vs. 1) provide a defined molecular basis for structure-odor relationship investigations [1]. Researchers developing novel fragrance analogs can use this compound as a reference scaffold to systematically evaluate how para-methoxy substitution modulates olfactory perception and formulation behavior.

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